Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate is a chemical compound with the molecular formula C11H12N2O5S and a molecular weight of 284.29 g/mol . It is known for its unique structure, which includes a nitro group, a carbamoyl group, and a sulfanyl group attached to a benzoate moiety . This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate typically involves the reaction of 5-nitrobenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve high yields and purity . The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced benzoate derivatives.
Substitution: Formation of substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate is used in various scientific research fields, including:
Wirkmechanismus
The mechanism of action of Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The pathways involved in its action include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl2-[(dimethylcarbamoyl)sulfanyl]-4-nitrobenzoate
- Methyl2-[(dimethylcarbamoyl)sulfanyl]-3-nitrobenzoate
- Methyl2-[(dimethylcarbamoyl)sulfanyl]-2-nitrobenzoate
Uniqueness
Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C11H12N2O5S |
---|---|
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
methyl 2-(dimethylcarbamoylsulfanyl)-5-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O5S/c1-12(2)11(15)19-9-5-4-7(13(16)17)6-8(9)10(14)18-3/h4-6H,1-3H3 |
InChI-Schlüssel |
OPQHWEUIVHWTHS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.